molecular formula C6H7ClN2O2 B8788083 2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol

Cat. No.: B8788083
M. Wt: 174.58 g/mol
InChI Key: VXTPUIDYERRWSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloropyrimidin-4-yl)oxy]ethanol is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

2-(2-chloropyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C6H7ClN2O2/c7-6-8-2-1-5(9-6)11-4-3-10/h1-2,10H,3-4H2

InChI Key

VXTPUIDYERRWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1OCCO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of ethylene glycol (865 μL, 15.5 mmol) in tetrahydrofuran (19 mL) was added sodium bis(trimethylsilyl)amide (2.0 M in tetrahydrofuran, 4.66 mL, 4.7 mmol) at room temperature. The mixture was stirred for 15 minutes, then 2-chloro-4-(methylsulfonyl)pyrimidine (747 mg, 3.88 mmol) was added. The reaction mixture was stirred for 1 h at room temperature, concentrated, then purified by column chromatography on silica gel (Biotage 50 G, eluting with 0:100 to 100:0 ethyl acetate:hexanes) to give 2-[(2-chloropyrimidin-4-yl)oxy]ethanol (416 mg, 2.37 mmol, 61% yield) as a white solid. MS ESI: [M+H]+ m/z 175.0.
Quantity
865 μL
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
4.66 mL
Type
reactant
Reaction Step Two
Quantity
747 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium carbonate (0.89 g, 6.45 mmol) was added at room temperature to an oven-dried, nitrogen cooled flask containing a suspension of ethylene glycol (1.3 mL, 23.4 mmol) in DMF (29 mL) and the mixture was then stirred for 15 minutes. 2-Chloro-4-(methylsulfonyl)pyrimidine (1.13 g, 5.86 mmol) was then added. The solution was stirred for 1.5 h at room temperature, then diluted with EtOAc (30 mL) and washed with 1:1 water:brine (3×50 mL). The organic extracts were dried over sodium sulfate, filtered, concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexanes) to afford 2-[(2-chloropyrimidin-4-yl)oxy]ethanol as a pale yellow solid. MS ESI calcd. for C6H8ClN2O2 [M+H]+ 175. found 175.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
solvent
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.